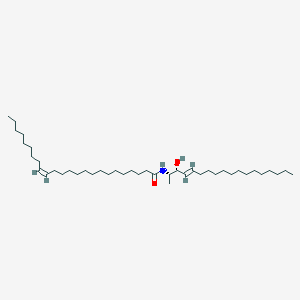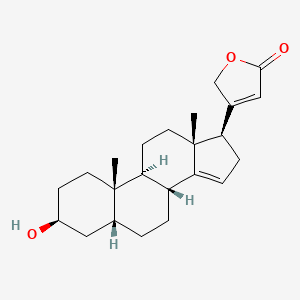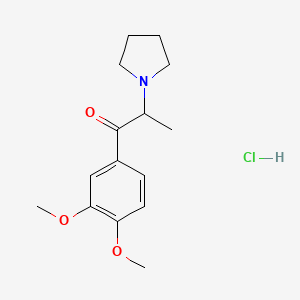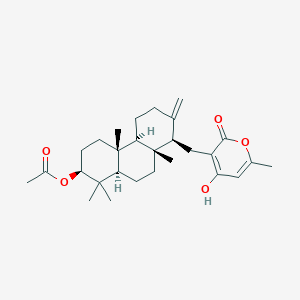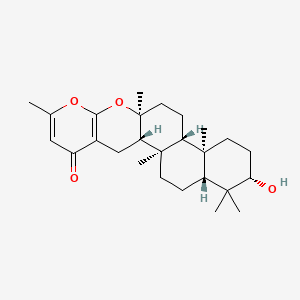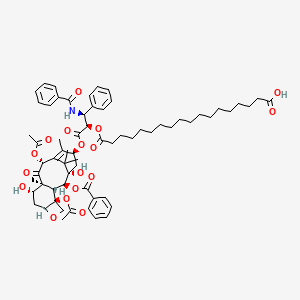
Paclitaxel octadecanedioate
描述
Paclitaxel octadecanedioate is a prodrug form of paclitaxel, which is a well-known chemotherapeutic agent. This compound is created by conjugating paclitaxel with 1,18-octadecanedioic acid . Unlike paclitaxel, this compound does not promote tubulin polymerization in vitro at a concentration of 10 μM . It has shown cytotoxic effects on various cancer cell lines and has been effective in reducing tumor growth in mouse models .
作用机制
紫杉醇十八烷二酸酯通过在体内转化为紫杉醇发挥作用。紫杉醇与微管结合并稳定它们,阻止其解聚。 这会破坏微管的正常功能,导致癌细胞的细胞周期阻滞和凋亡 。 prodrug 形式提高了溶解度并实现了靶向递送,从而提高了其治疗效果 .
类似化合物:
紫杉醇: 母体化合物,以其微管稳定特性而闻名.
多西他赛: 一种类似的化疗药物,在 C10 位置有一个羟基而不是乙酸酯基.
卡巴他赛: 另一种用于化疗的紫杉烷类衍生物.
独特性: 紫杉醇十八烷二酸酯因其 prodrug 特性而独一无二,与紫杉醇相比,它可以提高溶解度并实现靶向递送。 这增强了它的细胞毒性作用并减少了与传统紫杉醇治疗相关的副作用 .
生化分析
Biochemical Properties
Paclitaxel octadecanedioate interacts with various enzymes, proteins, and other biomolecules. The pharmacological activity of paclitaxel is mainly determined by the ester side chain at C-13 position, the A ring, the C-2 benzoyl group and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and induction of mitotic catastrophe . It has been shown to induce the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Paclitaxel is a novel antimicrotubule agent that promotes the assembly of microtubules from tubulin dimers and stabilizes microtubules by preventing depolymerization . This stability results in the inhibition of the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that chronic treatment of Drosophila larvae with paclitaxel caused degeneration and altered the branching pattern of nociceptive neurons, and reduced thermal nociceptive responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that all mice CIPN models treated with either paclitaxel or cisplatin using an administration route used in clinical practice seem suitable models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The paclitaxel biosynthetic pathway in yew is divided into three main stages .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Paclitaxel elimination is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
Studies on paclitaxel have shown that it induces nuclear translocation of FOXO3a in breast cancer cells .
准备方法
合成路线和反应条件: 紫杉醇十八烷二酸酯是通过将紫杉醇与 1,18-十八烷二酸偶联而合成的。 该过程涉及在特定条件下将紫杉醇与二酸酯化以形成 prodrug .
工业生产方法: 紫杉醇十八烷二酸酯的工业生产涉及使用人血清白蛋白与 prodrug 形成 5:1 的混合物。 然后,这种混合物用于其对癌细胞的细胞毒性作用 。 生产过程包括溶解在乙醇中、真空蒸发和与白蛋白粉末混合等步骤 .
化学反应分析
反应类型: 紫杉醇十八烷二酸酯会发生各种化学反应,包括酯化和水解。 酯化过程用于合成该化合物,而水解可以将其分解成其组成部分 .
常用试剂和条件:
酯化: 涉及在酸性条件下使用 1,18-十八烷二酸和紫杉醇。
水解: 可以在碱性或酸性条件下进行以断裂酯键.
形成的主要产物: 紫杉醇十八烷二酸酯水解形成的主要产物是紫杉醇和 1,18-十八烷二酸 .
科学研究应用
紫杉醇十八烷二酸酯在科学研究中有几个应用:
相似化合物的比较
Paclitaxel: The parent compound, known for its microtubule-stabilizing properties.
Docetaxel: A similar chemotherapeutic agent with a hydroxyl group at the C10 position instead of an acetate group.
Cabazitaxel: Another taxane derivative used in chemotherapy.
Uniqueness: Paclitaxel octadecanedioate is unique due to its prodrug nature, which allows for improved solubility and targeted delivery compared to paclitaxel. This enhances its cytotoxic effects and reduces side effects associated with traditional paclitaxel therapy .
属性
IUPAC Name |
18-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-18-oxooctadecanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H83NO17/c1-41-47(39-65(77)58(82-60(75)46-34-26-21-27-35-46)56-63(6,48(69)38-49-64(56,40-78-49)83-43(3)68)57(73)54(79-42(2)67)52(41)62(65,4)5)80-61(76)55(53(44-30-22-19-23-31-44)66-59(74)45-32-24-20-25-33-45)81-51(72)37-29-18-16-14-12-10-8-7-9-11-13-15-17-28-36-50(70)71/h19-27,30-35,47-49,53-56,58,69,77H,7-18,28-29,36-40H2,1-6H3,(H,66,74)(H,70,71)/t47-,48-,49+,53-,54+,55+,56-,58-,63+,64-,65+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJFZDIRENPICR-SNNBKDRYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCCCCCCCCCCCCC(=O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H83NO17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1150.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


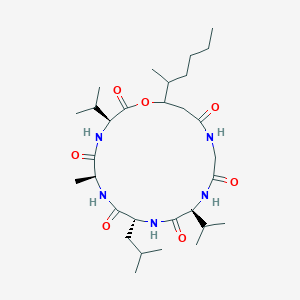
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)

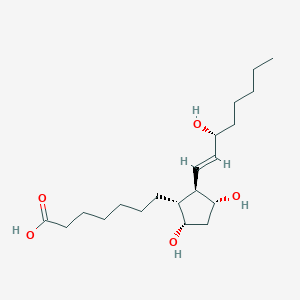
![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)
